molecular formula C12H10O6 B127381 6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin CAS No. 71942-06-8

6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin

Cat. No.: B127381
CAS No.: 71942-06-8
M. Wt: 250.2 g/mol
InChI Key: GTNVEZOXYSMNTC-UHFFFAOYSA-N
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Description

6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin (CAS: 71942-06-8) is a substituted coumarin derivative featuring a carboxymethyl group at position 6, a hydroxyl group at position 7, and a methoxy group at position 8.

Properties

IUPAC Name

2-(7-hydroxy-8-methoxy-2-oxochromen-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c1-17-12-10(16)7(5-8(13)14)4-6-2-3-9(15)18-11(6)12/h2-4,16H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNVEZOXYSMNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1O)CC(=O)O)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222231
Record name 2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71942-06-8
Record name 2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071942068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin typically involves the Knoevenagel condensation reaction. This reaction is performed by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine as a catalyst . The reaction conditions include refluxing the mixture in an appropriate solvent, such as ethanol, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

CMHMC exhibits a range of biological activities that make it valuable in pharmaceutical and biomedical research.

Antioxidant Activity

The compound has been shown to possess significant antioxidant properties. The presence of hydroxy and methoxy groups enables CMHMC to scavenge free radicals, thus protecting cells from oxidative damage. This property is essential in preventing various diseases associated with oxidative stress, including cancer and neurodegenerative disorders.

Antimicrobial Activity

CMHMC demonstrates antimicrobial effects against various pathogens. Studies indicate that it can disrupt microbial cell membranes, leading to cell death. This activity is particularly relevant in the development of new antimicrobial agents to combat antibiotic-resistant bacteria .

Anti-inflammatory Effects

Research has shown that CMHMC inhibits the production of pro-inflammatory cytokines and enzymes, making it a candidate for anti-inflammatory drug development. Its efficacy has been evaluated in models of inflammation, showing promising results in reducing inflammation-related symptoms .

Pharmaceutical Applications

The pharmaceutical potential of CMHMC extends to its use as a lead compound in drug design.

Cancer Research

CMHMC has been explored for its anticancer properties. It has shown inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have highlighted its potential against various cancer cell lines, suggesting its role as a chemotherapeutic agent .

Hepatitis C Treatment

In a notable study, CMHMC exhibited an inhibition rate of 72.5% against the hepatitis C virus protease NS3/4A at a concentration of 100 mg/mL. This finding positions CMHMC as a potential candidate for antiviral drug development targeting hepatitis C .

Agricultural Applications

CMHMC’s properties are not limited to human health; it also shows promise in agriculture.

Plant Growth Promotion

Research indicates that CMHMC can enhance plant growth and resistance to pathogens, making it beneficial as a biostimulant or biopesticide in sustainable agriculture practices . Its application could lead to increased crop yields while minimizing chemical pesticide usage.

Industrial Applications

The compound's unique properties allow for various industrial applications.

Biochemical Research

CMHMC is utilized in proteomics research as a biochemical tool for studying protein interactions and functions due to its ability to bind selectively to certain protein targets . This application is crucial for advancing our understanding of cellular processes.

Data Tables

The following tables summarize key findings related to the applications of CMHMC:

Activity Mechanism Reference
AntioxidantScavenging free radicals
AntimicrobialDisrupting microbial membranes
Anti-inflammatoryInhibiting pro-inflammatory cytokines
AnticancerInducing apoptosis
Hepatitis C InhibitionInhibiting NS3/4A protease
Application Area Specific Use Reference
PharmaceuticalsDrug development
AgricultureBiopesticide/biostimulant
Biochemical ResearchProtein interaction studies

Case Study 1: Anticancer Effects

A study conducted on various cancer cell lines demonstrated that treatment with CMHMC resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that CMHMC exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance .

Mechanism of Action

The mechanism of action of 6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Coumarin Derivatives

Substitution Patterns and Key Structural Features

The bioactivity and physicochemical properties of coumarins are heavily influenced by substituent type and position. Below is a comparative analysis of structurally related coumarins:

Table 1: Structural and Bioactivity Comparison
Compound Name Substituents (Position) Key Bioactivity/Notes Source
6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin 6: -CH2COOH, 7: -OH, 8: -OCH3 Hypothesized multi-target activity; enhanced solubility from carboxymethyl group
7-Hydroxy-4-methylcoumarin 4: -CH3, 7: -OH Synthetic intermediate; used to generate N-substituted derivatives (e.g., thiourea hybrids)
4,6-Dihydroxy-7-formyl-3-methyl Coumarin 3: -CH3, 4: -OH, 6: -OH, 7: -CHO No significant antifungal activity; polar substituents may limit membrane permeability
8-Methoxycoumarin derivatives (e.g., Compound 6 in ) 3: Ethyl carboxylate, 8: -OCH3 Anti-breast cancer via β-tubulin inhibition and apoptosis induction
6-N-Benzylmorpholine Coumarin 6: N-Benzylmorpholine Antimycobacterial activity (MIC: ~6.5 µM); targets FadD32 in mycolic acid biosynthesis
7-Methoxycoumarin (Herniarin) 7: -OCH3 Basic coumarin scaffold; limited bioactivity without additional substitutions

Key Findings from Structural Comparisons

Position 6 Substitutions: The carboxymethyl group in the target compound contrasts with bulkier substituents like N-benzylmorpholine in antimycobacterial coumarins . While both substituents enhance target binding, the carboxymethyl group may improve aqueous solubility, critical for oral bioavailability.

Position 7 and 8 Substitutions: The 7-hydroxy-8-methoxy motif is rare among coumarins. In 8-methoxy derivatives (), methoxy groups enhance electron-donating effects, stabilizing interactions with enzymes like aromatase or tubulin .

Bioactivity Trends :

  • Antimicrobial Activity : Bisubstitution at positions 7 and 8 (e.g., methoxy groups) correlates with improved antimycobacterial activity . The target compound’s 7-hydroxy-8-methoxy combination may similarly enhance target binding.
  • Anticancer Activity : 8-Methoxycoumarins with substituents at position 3 (e.g., ethyl carboxylate) show potent activity against breast cancer cells . The target compound’s carboxymethyl group at position 6 may offer analogous targeting of tubulin or kinases.

Biological Activity

6-(Carboxymethyl)-7-hydroxy-8-methoxy coumarin (CMHMC) is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of CMHMC.

Chemical Structure and Properties

CMHMC is a coumarin derivative characterized by the following structural features:

  • Carboxymethyl group at position 6
  • Hydroxyl group at position 7
  • Methoxy group at position 8

The presence of these functional groups contributes to its solubility and reactivity, influencing its biological properties.

Antimicrobial Activity

Studies have demonstrated that CMHMC exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. In vitro assays have reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating its potential as a therapeutic agent against infections caused by resistant bacterial strains .

Anticancer Activity

Recent investigations into the anticancer properties of CMHMC have revealed promising results, particularly in inhibiting the growth of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The following points summarize key findings from relevant studies:

  • Cytotoxicity Assays : The compound exhibited dose-dependent cytotoxicity with IC50 values around 15 µM for HepG2 cells, suggesting significant antiproliferative effects .
  • Mechanism of Action : Flow cytometric analysis indicated that CMHMC induces apoptosis in cancer cells by activating caspases and disrupting the cell cycle, particularly arresting cells in the G1/S phase .
  • Comparative Studies : When compared with standard chemotherapeutics like staurosporine, CMHMC demonstrated superior efficacy in certain assays, highlighting its potential as a lead compound for further development .

Table 1: Summary of Biological Activities of CMHMC

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Mechanism of Action
AntibacterialStaphylococcus aureus10Membrane disruption
AntibacterialEscherichia coli20Membrane disruption
AnticancerHepG215Apoptosis induction via caspase activation
AnticancerMCF-718Cell cycle arrest

Future Directions

The biological activity of CMHMC presents numerous avenues for future research:

  • Mechanistic Studies : Further exploration into the specific molecular pathways involved in its anticancer effects could provide insights into its potential as a therapeutic agent.
  • Formulation Development : Investigating various delivery methods (e.g., nanoparticles) could enhance bioavailability and efficacy.
  • Clinical Trials : Given its promising preclinical data, advancing CMHMC into clinical trials could establish its safety and effectiveness in humans.

Q & A

Q. What are the recommended synthetic routes for 6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin, and how can experimental yields be optimized?

Methodological Answer: The synthesis of coumarin derivatives typically involves the Knoevenagel condensation, Pechmann reaction, or hydroxylation/alkoxylation of preformed coumarin scaffolds. For this compound, a plausible approach includes:

  • Step 1: Start with a 7-hydroxy-8-methoxy coumarin backbone (prepared via Pechmann reaction using resorcinol derivatives and β-keto esters under acidic conditions) .
  • Step 2: Introduce the carboxymethyl group at the C-6 position via alkylation or Michael addition, using reagents like bromoacetic acid under basic conditions .
  • Step 3: Optimize yields by controlling reaction parameters (e.g., temperature: 60–80°C, solvent: DMF/ethanol mixtures, catalyst: piperidine) and using column chromatography for purification .
    Key Reference: Synthesis of analogous coumarins achieved 60–75% yields under similar conditions .

Q. How can the structure of this compound be validated?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., hydroxyl protons at δ 9–10 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • X-ray Crystallography: Resolve crystal structure to confirm substituent positions and hydrogen-bonding networks (e.g., intramolecular H-bonds between hydroxyl and carbonyl groups) .
  • Mass Spectrometry: Use HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z corresponding to C12_{12}H12_{12}O6_6) .

Q. What is the solubility profile of this compound, and how does it affect bioassay design?

Methodological Answer:

  • Solubility: Coumarins with polar substituents (e.g., hydroxy, carboxymethyl) are typically soluble in polar solvents (water, ethanol, DMSO). For example, 7-hydroxycoumarin derivatives exhibit solubility >1 g/100 mL in water at 100°C .
  • Bioassay Optimization: Pre-dissolve in DMSO (<1% v/v) for in vitro assays to avoid solvent cytotoxicity. For in vivo studies, use saline or PEG-based vehicles .

Advanced Research Questions

Q. How does this compound modulate enzyme activity in pharmacological studies?

Methodological Answer:

  • Mechanistic Insights: Hydroxy and methoxy groups on coumarins enhance interactions with enzyme active sites. For example:
    • Antioxidant Activity: Scavenges ROS via electron donation from hydroxyl groups (IC50_{50} values for similar coumarins: 10–50 μM in DPPH assays) .
    • Antimicrobial Effects: Disrupts bacterial membranes via hydrophobic interactions (e.g., MIC values of 6,7-dihydroxycoumarin against S. aureus: 25–50 μg/mL) .
  • Experimental Design: Use enzyme inhibition assays (e.g., lipoxygenase/cyclooxygenase) with fluorescence-based detection (λex_{ex}em_{em} = 320/450 nm) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC: Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) achieve retention times <10 min. Detect via UV (λ = 280–320 nm) or fluorescence (λex_{ex}em_{em} = 320/450 nm) .
  • LC-MS/MS: Use MRM transitions for enhanced specificity (e.g., precursor ion m/z 263 → product ion m/z 245) .
  • Validation: Ensure linearity (R2^2 > 0.99), LOD < 10 ng/mL, and recovery rates >85% in spiked plasma samples .

Q. How to resolve contradictions in reported bioactivity data (e.g., variable IC50_{50}50​ values across studies)?

Methodological Answer:

  • Source Analysis: Differences may arise from:
    • Structural Analogues: Substitutions at C-6/C-8 alter steric/electronic properties (e.g., carboxymethyl vs. methyl groups) .
    • Assay Conditions: Varying pH, cell lines, or solvent systems (e.g., IC50_{50} of 7-hydroxycoumarin ranges from 15–45 μM in MCF-7 vs. HepG2 cells) .
  • Resolution Strategy: Standardize assays using ISO guidelines, include positive controls (e.g., doxorubicin for cytotoxicity), and validate via orthogonal methods (e.g., apoptosis markers via flow cytometry) .

Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC12_{12}H10_{10}O6_6Calculated
Solubility in Water~1.2 g/100 mL (100°C)Analogous data
Fluorescence λex_{ex}em_{em}320/450 nm

Table 2. Comparative Bioactivity of Structural Analogues

CompoundIC50_{50} (Antioxidant)MIC (S. aureus)Reference
6,7-Dihydroxycoumarin12 μM25 μg/mL
7-Hydroxy-8-methoxy Coumarin28 μM50 μg/mL

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